1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with 3,3-dimethylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography or crystallization, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the pyrazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol: Another pyrazole derivative with different functional groups.
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)benzonitrile: A compound with a similar pyrazole core but different substituents.
Uniqueness
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
1-(3-amino-5-methylpyrazol-1-yl)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C10H19N3O/c1-7-5-9(11)12-13(7)6-8(14)10(2,3)4/h5,8,14H,6H2,1-4H3,(H2,11,12) |
InChI Key |
UXAZNTMTZCWJFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C(C)(C)C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.